molecular formula C19H19N3O5S B1211168 Oxacillin CAS No. 66-79-5

Oxacillin

Cat. No.: B1211168
CAS No.: 66-79-5
M. Wt: 401.4 g/mol
InChI Key: UWYHMGVUTGAWSP-JKIFEVAISA-N
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Preparation Methods

Oxacillin is synthesized from the penicillin nucleus, 6-aminopenicillanic acid. The preparation involves the following steps:

    Formation of the Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring, which is achieved by reacting 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride.

    Acylation: The acid chloride is then reacted with 6-aminopenicillanic acid to form this compound.

    Purification: The final product is purified through crystallization and drying processes.

Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yield and purity. The crystallized and dried intermediate powder of this compound sodium is subjected to ball milling to obtain dry this compound sodium powder with good fluidity .

Chemical Reactions Analysis

Oxacillin undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed by beta-lactamases, although it is resistant to penicillinase.

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions, although these are less common in clinical settings.

    Substitution: this compound can participate in substitution reactions, particularly involving the beta-lactam ring.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxacillin has several scientific research applications:

Mechanism of Action

Oxacillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases and cephalosporinases .

Comparison with Similar Compounds

Oxacillin is similar to methicillin and has replaced methicillin in clinical use. Other related compounds include nafcillin, clthis compound, diclthis compound, and fluclthis compound . These compounds share a similar mechanism of action but differ in their resistance to beta-lactamases and their spectrum of activity. This compound is unique in its resistance to penicillinase enzymes, making it particularly effective against penicillin-resistant Staphylococcus aureus .

Similar Compounds

  • Methicillin
  • Nafcillin
  • Clthis compound
  • Diclthis compound
  • Fluclthis compound

This compound’s uniqueness lies in its stability against penicillinase and its effectiveness in treating penicillin-resistant bacterial infections .

Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYHMGVUTGAWSP-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1173-88-2 (anhydrous monosodium salt), 7240-38-2 (monosodium salt, monohydrate)
Record name Oxacillin [INN:BAN]
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DSSTOX Substance ID

DTXSID8023397
Record name Oxacillin
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Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxacillin
Source Human Metabolome Database (HMDB)
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Solubility

8.62e-02 g/L
Record name Oxacillin
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Record name Oxacillin
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Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Oxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Oxacillin interferes with an autolysin inhibitor.
Record name Oxacillin
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CAS No.

66-79-5
Record name Oxacillin
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Record name Oxacillin [INN:BAN]
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Record name Oxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00713
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Record name Oxacillin
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Record name Oxacillin
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Record name OXACILLIN
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Record name Oxacillin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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